molecular formula C16H22N2O5S B2585604 1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2319787-82-9

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2585604
CAS No.: 2319787-82-9
M. Wt: 354.42
InChI Key: HHCVXUAIMVACJS-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C16H22N2O5S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Compounds with similar structures have been synthesized and assessed for their potential as enzyme inhibitors. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were designed to test their antiacetylcholinesterase activity. These compounds, featuring a flexible spacer compatible with high inhibitory activities, suggest potential research applications in exploring treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Anticancer Activity

The compound N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, with a structure indicating potential for clinical trials in kidney cancer treatment, showcases the research interest in derivatives of such compounds for anticancer applications (Nammalwar et al., 2010).

Antioxidant Properties

Research into the synthesis and characterization of compounds bearing resemblance to the queried structure, such as 3-(4-hydroxy-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-yl)-2H-chromen-2-one, highlights the exploration of antioxidant activities. These derivatives demonstrate significant antioxidant activity, comparing favorably to standard antioxidants like vitamin C (Abd-Almonuim et al., 2020).

Antihyperglycemic Effects

The investigation into [(ureidoethoxy)benzyl]-2,4-thiazolidinediones and related compounds, aimed at enhancing insulin sensitivity, underlines the compound's potential relevance in diabetes research. Such studies are pivotal in identifying new therapeutic agents for managing diabetes mellitus (Cantello et al., 1994).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-5-6-23-16(3-7-24-8-4-16)10-17-15(20)18-12-1-2-13-14(9-12)22-11-21-13/h1-2,9,19H,3-8,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCVXUAIMVACJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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